molecular formula C11H12BrFO2 B570390 Tert-butyl 4-bromo-2-fluorobenzoate CAS No. 889858-12-2

Tert-butyl 4-bromo-2-fluorobenzoate

Cat. No. B570390
M. Wt: 275.117
InChI Key: ZPGZHSAOCVWZMR-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-2-fluorobenzoate is an intermediate of enzalutamide . Enzalutamide is an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .


Synthesis Analysis

Tert-butyl 4-Bromo-2-fluorobenzoate is used as an intermediate in the synthesis of enzalutamide . The synthesis process involves the use of tert-butyl 4-Bromo-2-fluorobenzoate as an intermediate .


Molecular Structure Analysis

The molecular formula of Tert-butyl 4-bromo-2-fluorobenzoate is C11H12BrFO2 . It has an average mass of 275.114 Da and a monoisotopic mass of 274.000458 Da . The structure contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .


Chemical Reactions Analysis

As an intermediate, Tert-butyl 4-bromo-2-fluorobenzoate is used in the synthesis of enzalutamide . Enzalutamide is an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .


Physical And Chemical Properties Analysis

Tert-butyl 4-bromo-2-fluorobenzoate has a density of 1.4±0.1 g/cm3 . It has a boiling point of 281.0±20.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

  • Regioselective Ortho-Lithiation of Chloro and Bromo Substituted Fluoroarenes : This research demonstrated the deprotonation of fluoroarenes with chlorine or bromine substituents, which is crucial in organic synthesis for producing various compounds (Mongin & Schlosser, 1996).

  • Synthesis and Biological Evaluation of Piperazine Derivatives : The study synthesized a compound related to Tert-butyl 4-bromo-2-fluorobenzoate and evaluated its antibacterial and anthelmintic activities, contributing to pharmaceutical applications (Sanjeevarayappa et al., 2015).

  • Difluoromethylation of Terminal Alkynes : This research explored the difluoromethylation of terminal alkynes using fluoroform, highlighting the significance of Tert-butyl 4-bromo-2-fluorobenzoate in synthesizing complex organic molecules (Okusu, Tokunaga, & Shibata, 2015).

  • Palladium-Catalyzed Coupling of Aryl Halides : This study focused on the efficient synthesis of alpha-aryl esters using Tert-butyl 4-bromo-2-fluorobenzoate, underlining its role in catalytic processes (Jørgensen et al., 2002).

  • Room-Temperature Fujiwara-Moritani Reactions : The paper discusses using tert-Butyl perbenzoate as a substitute for benzoquinone in Fujiwara-Moritani reactions, relevant in organic synthesis (Liu & Hii, 2011).

  • Synthesis and Properties of Novel Polyhydrazides : This research synthesized various polyhydrazides using derivatives of Tert-butyl 4-bromo-2-fluorobenzoate, contributing to material science and engineering applications (Hsiao, Dai, & He, 1999).

  • Thermal and Mechanical Properties of Poly(arylene ether ketone)s : The study synthesized a series of high molecular weight poly(arylene ether ketone)s containing pendant tertiary butyl groups, including Tert-butyl 4-bromo-2-fluorobenzoate, and investigated their properties (Yıldız et al., 2001).

  • Runaway Reaction on Tert-butyl Peroxybenzoate by DSC Tests : This study assessed the kinetic parameters and safety aspects of Tert-butyl peroxybenzoate, a chemically related compound, using differential scanning calorimetry (Cheng et al., 2008).

Safety And Hazards

The safety information for Tert-butyl 4-bromo-2-fluorobenzoate includes a warning signal word . The hazard statements include H315, H319, H335, and H412 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

Tert-butyl 4-bromo-2-fluorobenzoate is an intermediate in the synthesis of enzalutamide , an androgen-receptor antagonist. As research progresses in this field, it may find more applications in the synthesis of other compounds.

properties

IUPAC Name

tert-butyl 4-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGZHSAOCVWZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674425
Record name tert-Butyl 4-bromo-2-fluorobenzoate
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Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-bromo-2-fluorobenzoate

CAS RN

889858-12-2
Record name tert-Butyl 4-bromo-2-fluorobenzoate
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Record name tert-Butyl 4-bromo-2-fluoro-benzoate
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Record name tert-Butyl 4-bromo-2-fluorobenzoate
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Record name tert-butyl 4-bromo-2-fluorobenzoate
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Synthesis routes and methods I

Procedure details

A slurry of 4-bromo-2-fluorobenzoic acid (20.16 g, 92 mmol) in dioxane (90 mL) and conc. H2SO4 (5 mL) was cooled to 0° C., and then bubbled through with isobutene for 2 h. The reaction was allowed to gradually warm up to room temperature overnight. Solid NaHCO3 (40 g) was carefully added to the reaction and the mixture was stirred for 1 h. The mixture was concentrated, and then redissolved in water and ethyl acetate. The layers were separated. The aqueous phase was washed with ethyl acetate. The combined organics were washed with sat aq NaHCO3 and brine, then dried over Na2SO4, filtered and concentrated. The resulting oily tert-butyl 4-bromo-2-fluorobenzoate was used without further purification. 1H NMR (400 MHz, MeOH-d4) δ ppm 7.79-7.70 (m, 1H), 7.42-7.23 (m, 3H), 1.59 (s, 11H).
Quantity
20.16 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-2-fluorobenzoic acid (60 g, 274 mmol) in anhydrous THF (700 mL) at 0° C. was added DMF (2 mL) followed by oxalyl chloride (48 mL, 548 mmol) portionwise over 1 hour. The mixture was stirred at 0° C. for 30 min, and then at room temperature for 1 hour. The solvent was removed under reduced pressure, and the residue dissolved in DCM (700 mL). tert-Butyl alcohol (97 g, 1315 mmol) and pyridine (150 mL) were added, and the reaction mixture was stirred at room temperature for 64 h. The mixture was transferred to a separating funnel and washed with water (400 mL), 2 N NaOH aqueous solution (400 mL) and brine (2×200 mL), dried over magnesium sulfate, filtered and concentrated under vacuum. The residue was purified by flash chromatography on silica gel (0 to 5% ethyl acetate in heptane over 30 min) to give tert-butyl 4-bromo-2-fluorobenzoate (60 g, 80%) as an oil. LCMS (m/z): 218/220 (MH+ (−tBu)), 1.11 min; 1H NMR (500 MHz, CDCl3) δ ppm 7.81-7.71 (m, 1H) 7.39-7.30 (m, 2H) 7.29 (s, 1H) 1.68-1.55 (m, 9H).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
97 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-bromo-2-fluorobenzoic acid (3.0 g, 0.014 mol) in THF (50 mL) at 0° C. was added DMF (0.1 mL) and oxalyl chloride (1.5 mL, 0.018 mol). The mixture was stirred at 0° C. for 1 h and then warmed to rt. The solvent was removed under reduced pressure. The obtained acid chloride was added to a mixture of tert-butyl alcohol (5.0 g, 0.067 mol), pyridine (10 mL), and CH2Cl2 (50 mL) at 0° C. The mixture was stirred at rt for 3 h, and then at 50° C. overnight. The mixture was washed with water, 2 N NaOH, and brine, dried (MgSO4), and concentrated under vacuum. The residue was purified by column to give a colorless oil (1.5 g, 45%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
45%

Citations

For This Compound
3
Citations
YY Ku, VS Chan, A Christesen, T Grieme… - The Journal of …, 2019 - ACS Publications
… To a 300 L reactor were charged with 1H-pyrrolo [2,3-b]pyridin-5-ol 20 (5.0 kg, 37.3 mol, 1.0 equiv), tert-butyl 4-bromo-2-fluorobenzoate 32c (17.9 kg, 66 wt %, 42.9 mol, 1.2 equiv), and …
Number of citations: 31 pubs.acs.org
B Wang, W Feng, J Wang, Y Dong, Y Liu, Y Yao… - Bioorganic & Medicinal …, 2021 - Elsevier
… As shown in Scheme 1, compounds 17a-f were first prepared by starting from commercially available tert-butyl 4-bromo-2-fluorobenzoate (7), which was reacted with 1H-pyrrolo[2,3-b]…
Number of citations: 4 www.sciencedirect.com
A Alaarg, R Menon, D Rizzo, Y Liu… - Clinical and …, 2022 - Wiley Online Library
… The 13 C7 tert-butyl-4-bromo-2-fluorobenzoate was used for the synthesis of labeled [ 13 C7]-venetoclax, which offered sufficient stable labels to distinguish it from the unlabeled …
Number of citations: 2 ascpt.onlinelibrary.wiley.com

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